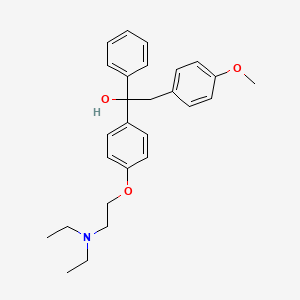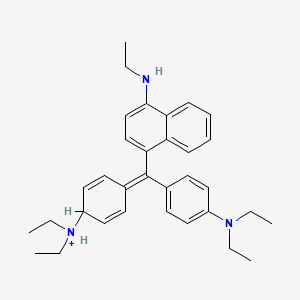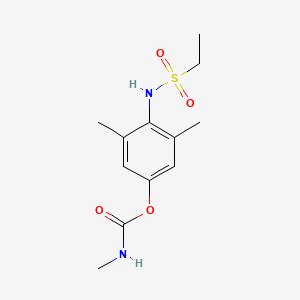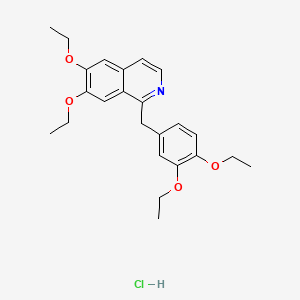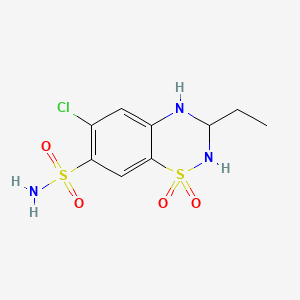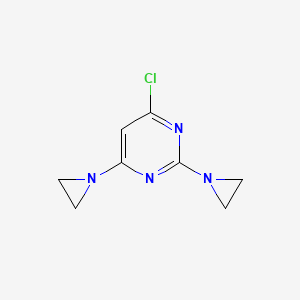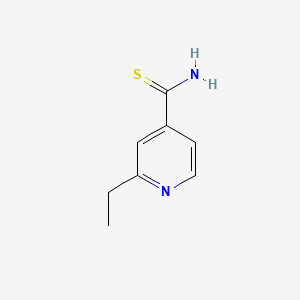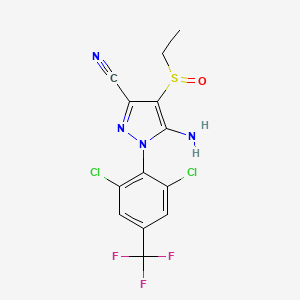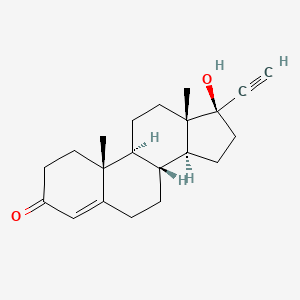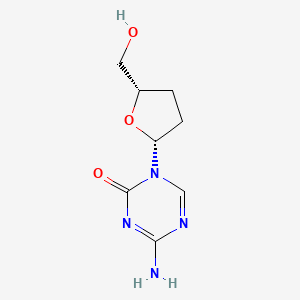![molecular formula C25H33N3O4S B1671468 (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide CAS No. 130370-59-1](/img/structure/B1671468.png)
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
Overview
Description
GI-129471 is a small molecule drug that functions as a matrix metalloproteinase inhibitor. It was initially developed by Glaxo Group Ltd. The compound has been studied for its potential therapeutic applications in treating immune system diseases, skin and musculoskeletal diseases, and other conditions such as inflammation and rheumatoid arthritis .
Preparation Methods
The synthesis of GI-129471 involves the preparation of derivatives of 2,4- and 2,5-thiazolyl- or oxazolylbenzenesulphonamides. These derivatives are evaluated for their potential as matrix metalloproteinase inhibitors. The synthetic route typically involves the reaction of appropriate thiazole or oxazole derivatives with benzenesulphonamide under specific reaction conditions .
Chemical Reactions Analysis
GI-129471 undergoes various chemical reactions, primarily focusing on its role as a matrix metalloproteinase inhibitor. The compound is known to block the secretion of tumor necrosis factor-alpha both in vitro and in vivo . Common reagents and conditions used in these reactions include the use of specific inhibitors and reaction conditions that facilitate the inhibition of matrix metalloproteinases. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which play a crucial role in various biological processes .
Scientific Research Applications
GI-129471 has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for evaluating the inhibitory activity of new matrix metalloproteinase inhibitors. In biology and medicine, GI-129471 has been investigated for its potential to inhibit cancer cell invasion and tumor growth. Studies have shown that the compound can significantly reduce tumor growth in vivo and inhibit cell invasion in vitro . Additionally, GI-129471 has been used in research related to inflammation and rheumatoid arthritis, where it has shown promising results in blocking the secretion of tumor necrosis factor-alpha .
Mechanism of Action
The mechanism of action of GI-129471 involves the inhibition of matrix metalloproteinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are associated with tumor progression, invasion, and metastasis. By blocking the proteolytic activity of these enzymes, GI-129471 can potentially reduce tumor growth and inhibit cancer cell invasion . The molecular targets of GI-129471 include matrix metalloproteinase-2 and matrix metalloproteinase-9, and the pathways involved are related to the inhibition of these enzymes’ activity .
Comparison with Similar Compounds
GI-129471 is compared with other matrix metalloproteinase inhibitors such as CGS 27023A and other derivatives of thiazolyl- or oxazolylbenzenesulphonamides. Studies have shown that certain thiazole derivatives exhibit higher matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitions compared to GI-129471 . Additionally, synthetic coumarin derivatives such as 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate have been found to be more potent than GI-129471 in inhibiting cancer cell invasion and tumor growth
Properties
CAS No. |
130370-59-1 |
|---|---|
Molecular Formula |
C25H33N3O4S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide |
InChI |
InChI=1S/C25H33N3O4S/c1-17(2)14-20(21(24(30)28-32)16-33-19-12-8-5-9-13-19)23(29)27-22(25(31)26-3)15-18-10-6-4-7-11-18/h4-13,17,20-22,32H,14-16H2,1-3H3,(H,26,31)(H,27,29)(H,28,30)/t20-,21+,22+/m1/s1 |
InChI Key |
UBFGIEDUTRCMEQ-FSSWDIPSSA-N |
SMILES |
CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CC=C1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Appearance |
Solid powder |
Key on ui other cas no. |
130370-59-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GI-129471; GI 129471; GI129471 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


